molecular formula C10H12O3 B1589977 cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol CAS No. 35697-16-6

cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol

Cat. No.: B1589977
CAS No.: 35697-16-6
M. Wt: 180.2 g/mol
InChI Key: AUKZSCHMOAPNEN-VHSXEESVSA-N
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Description

Cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol is an organic compound with the molecular formula C10H12O3. It is a derivative of naphthalene, characterized by the presence of three hydroxyl groups at positions 1, 6, and 7, and a tetrahydro structure at positions 5, 6, 7, and 8.

Biochemical Analysis

Biochemical Properties

Cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with β-adrenergic receptors, where it acts as an intermediate in the synthesis of nondepressant β-adrenergic blocking agents . This interaction is crucial for modulating the activity of these receptors, which are involved in the regulation of cardiovascular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of modulating oxidative stress and inflammation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cardiovascular function by modulating β-adrenergic receptor activity. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and redox balance. The compound interacts with oxidoreductases, influencing the redox state of cells and affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often localized in the cytoplasm and can accumulate in specific organelles, such as mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol typically involves the reduction of naphthalene derivatives followed by hydroxylation. One common method includes the catalytic hydrogenation of naphthalene to produce tetrahydronaphthalene, which is then subjected to hydroxylation using reagents such as osmium tetroxide (OsO4) and hydrogen peroxide (H2O2) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of high-pressure liquid chromatography (HPLC) for purification is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various naphthalene derivatives with altered functional groups, which can be further utilized in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol is unique due to its specific hydroxylation pattern and tetrahydro structure, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

IUPAC Name

(6S,7R)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-8-3-1-2-6-4-9(12)10(13)5-7(6)8/h1-3,9-13H,4-5H2/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKZSCHMOAPNEN-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CC2=C1C=CC=C2O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CC2=C1C=CC=C2O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189210
Record name cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35697-16-6
Record name cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035697166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-5,6,7,8-tetrahydronaphthalene-1,6,7-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.878
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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